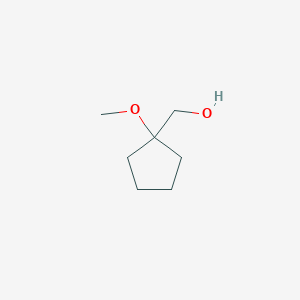

(1-甲氧基环戊基)甲醇

描述

科学研究应用

甲醇制备技术

(1-甲氧基环戊基)甲醇: 可用于甲醇制备工艺,该工艺涉及将电能转化为甲醇。这在可再生能源领域尤其重要,因为风能或太阳能产生的过量电力可以以甲醇的形式储存。 该化合物可以用作合成甲醇的催化剂或中间体,有助于开发可持续能源解决方案 .

有机合成

在有机化学中,(1-甲氧基环戊基)甲醇由于其低成本、丰富性和生物降解性而作为C1来源具有价值。 它可用于甲基化、甲氧基化、羟甲基化和环化反应,这些反应对于合成高附加值化合物至关重要 .

分析技术

该化合物在各种分析技术中都有应用,例如色谱法和光谱法。 其独特的化学性质有助于分离和分析复杂混合物,使其成为实验室中必不可少的试剂 .

工业应用

(1-甲氧基环戊基)甲醇: 可用于制造涂料、粘合剂、泡沫塑料和纺织品。 其溶剂性能和反应活性使其适用于这些行业,有助于生产各种消费品 .

可再生能源载体

作为一种可再生能源载体,(1-甲氧基环戊基)甲醇可用于能量的存储和运输。 它可以转化为其他形式的生物燃料,或用作燃料电池的原料,在向更清洁能源的过渡中发挥作用 .

进化工程

在生物工程领域,(1-甲氧基环戊基)甲醇可用于提高微生物在甲醇最小培养基中的生长速度。 它有助于克服甲醛诱导的DNA-蛋白质交联等挑战,这对某些细菌的进化过程至关重要 .

作用机制

Target of Action

Methanol, a related compound, is known to be metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme

Mode of Action

Methanol is known to be metabolized by adh to formaldehyde, which is then further metabolized to formic acid . It’s plausible that (1-Methoxycyclopentyl)methanol could undergo similar metabolic transformations, but this needs to be confirmed by experimental studies.

Biochemical Pathways

Methanol metabolism involves several key biochemical pathways, including the methanol oxidation pathway . In this pathway, methanol is oxidized to formaldehyde, which can then enter various metabolic pathways, including the serine pathway and the Calvin-Benson-Bassham (CBB) cycle . It’s possible that (1-Methoxycyclopentyl)methanol could affect similar pathways, but this needs to be confirmed by experimental studies.

Pharmacokinetics

Methanol is known to be rapidly absorbed and distributed throughout the body, and it is primarily metabolized in the liver . It’s plausible that (1-Methoxycyclopentyl)methanol could have similar pharmacokinetic properties, but this needs to be confirmed by experimental studies.

Result of Action

The metabolism of methanol to formaldehyde and formic acid can have various effects, including the generation of reactive oxygen species and potential cellular damage . It’s plausible that (1-Methoxycyclopentyl)methanol could have similar effects, but this needs to be confirmed by experimental studies.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Methoxycyclopentyl)methanol. For example, the presence of other substances, such as ethanol, can affect the metabolism of methanol . Similarly, factors such as temperature and pH can influence the activity of the enzymes involved in methanol metabolism . It’s plausible that similar factors could influence the action of (1-Methoxycyclopentyl)methanol, but this needs to be confirmed by experimental studies.

属性

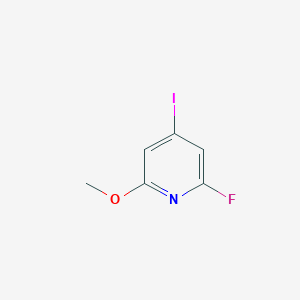

IUPAC Name |

(1-methoxycyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAKQFWACRXURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

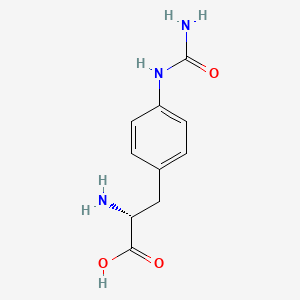

![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)